molecular formula C17H14O5 B3253352 [6-(Hydroxymethyl)-5-methyl-9-oxo-9H-xanthen-4-yl]acetic acid CAS No. 223261-32-3

[6-(Hydroxymethyl)-5-methyl-9-oxo-9H-xanthen-4-yl]acetic acid

Cat. No. B3253352
CAS RN: 223261-32-3
M. Wt: 298.29 g/mol
InChI Key: JEPCGWROBIUIMK-UHFFFAOYSA-N
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Description

[6-(Hydroxymethyl)-5-methyl-9-oxo-9H-xanthen-4-yl]acetic acid, commonly known as Xanthenone-acetic acid (XAA), is a synthetic compound that has been extensively studied for its potential anti-tumor properties. XAA belongs to the class of xanthenone derivatives, which have shown promising results in cancer research.

Mechanism of Action

The exact mechanism of action of [6-(Hydroxymethyl)-5-methyl-9-oxo-9H-xanthen-4-yl]acetic acid is not fully understood, but it is believed to involve the activation of the immune system and the inhibition of angiogenesis. [6-(Hydroxymethyl)-5-methyl-9-oxo-9H-xanthen-4-yl]acetic acid has been shown to induce the production of cytokines and chemokines, which are involved in the recruitment and activation of immune cells. [6-(Hydroxymethyl)-5-methyl-9-oxo-9H-xanthen-4-yl]acetic acid also inhibits the growth of blood vessels that supply nutrients to tumors, leading to the suppression of tumor growth.
Biochemical and Physiological Effects:
[6-(Hydroxymethyl)-5-methyl-9-oxo-9H-xanthen-4-yl]acetic acid has been shown to have a low toxicity profile and is well-tolerated in animal models. It has been found to have no significant effects on body weight, food consumption, or organ weight. [6-(Hydroxymethyl)-5-methyl-9-oxo-9H-xanthen-4-yl]acetic acid has also been shown to have no significant effects on hematological or biochemical parameters. However, further studies are needed to determine the long-term effects of [6-(Hydroxymethyl)-5-methyl-9-oxo-9H-xanthen-4-yl]acetic acid on human health.

Advantages and Limitations for Lab Experiments

One of the main advantages of [6-(Hydroxymethyl)-5-methyl-9-oxo-9H-xanthen-4-yl]acetic acid is its potential anti-tumor properties. [6-(Hydroxymethyl)-5-methyl-9-oxo-9H-xanthen-4-yl]acetic acid has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for further research. However, one of the limitations of [6-(Hydroxymethyl)-5-methyl-9-oxo-9H-xanthen-4-yl]acetic acid is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route of [6-(Hydroxymethyl)-5-methyl-9-oxo-9H-xanthen-4-yl]acetic acid.

Future Directions

There are several future directions for the research on [6-(Hydroxymethyl)-5-methyl-9-oxo-9H-xanthen-4-yl]acetic acid. One of the areas of interest is the development of more efficient synthesis methods to improve the yield and purity of [6-(Hydroxymethyl)-5-methyl-9-oxo-9H-xanthen-4-yl]acetic acid. Additionally, further studies are needed to determine the optimal dosage and administration route of [6-(Hydroxymethyl)-5-methyl-9-oxo-9H-xanthen-4-yl]acetic acid for maximum efficacy. Another area of interest is the combination of [6-(Hydroxymethyl)-5-methyl-9-oxo-9H-xanthen-4-yl]acetic acid with other anti-cancer agents to improve its anti-tumor properties. Finally, the potential use of [6-(Hydroxymethyl)-5-methyl-9-oxo-9H-xanthen-4-yl]acetic acid in other diseases, such as inflammatory disorders, should also be explored.
Conclusion:
In conclusion, Xanthenone-acetic acid ([6-(Hydroxymethyl)-5-methyl-9-oxo-9H-xanthen-4-yl]acetic acid) is a synthetic compound that has shown promising results in cancer research. Its potential anti-tumor properties, low toxicity profile, and well-tolerated nature make it a promising candidate for further research. However, further studies are needed to determine the optimal dosage and administration route of [6-(Hydroxymethyl)-5-methyl-9-oxo-9H-xanthen-4-yl]acetic acid for maximum efficacy. Additionally, the potential use of [6-(Hydroxymethyl)-5-methyl-9-oxo-9H-xanthen-4-yl]acetic acid in other diseases should also be explored.

Scientific Research Applications

[6-(Hydroxymethyl)-5-methyl-9-oxo-9H-xanthen-4-yl]acetic acid has been extensively studied for its potential anti-tumor properties. It has been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. [6-(Hydroxymethyl)-5-methyl-9-oxo-9H-xanthen-4-yl]acetic acid has also been shown to induce tumor necrosis and increase the infiltration of immune cells into tumors, leading to the suppression of tumor growth. Additionally, [6-(Hydroxymethyl)-5-methyl-9-oxo-9H-xanthen-4-yl]acetic acid has been studied for its potential use in combination with other anti-cancer agents, such as chemotherapy and radiation therapy.

properties

IUPAC Name

2-[6-(hydroxymethyl)-5-methyl-9-oxoxanthen-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-9-11(8-18)5-6-13-15(21)12-4-2-3-10(7-14(19)20)17(12)22-16(9)13/h2-6,18H,7-8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPCGWROBIUIMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC3=C(C=CC=C3C2=O)CC(=O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70707918
Record name [6-(Hydroxymethyl)-5-methyl-9-oxo-9H-xanthen-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70707918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

223261-32-3
Record name [6-(Hydroxymethyl)-5-methyl-9-oxo-9H-xanthen-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70707918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[6-(Hydroxymethyl)-5-methyl-9-oxo-9H-xanthen-4-yl]acetic acid
Reactant of Route 2
[6-(Hydroxymethyl)-5-methyl-9-oxo-9H-xanthen-4-yl]acetic acid
Reactant of Route 3
[6-(Hydroxymethyl)-5-methyl-9-oxo-9H-xanthen-4-yl]acetic acid
Reactant of Route 4
[6-(Hydroxymethyl)-5-methyl-9-oxo-9H-xanthen-4-yl]acetic acid
Reactant of Route 5
[6-(Hydroxymethyl)-5-methyl-9-oxo-9H-xanthen-4-yl]acetic acid
Reactant of Route 6
[6-(Hydroxymethyl)-5-methyl-9-oxo-9H-xanthen-4-yl]acetic acid

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